1-[(4-fluorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Description
1-[(4-fluorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with 4-fluorobenzyl and 4-methylbenzyl groups
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c1-15-4-6-16(7-5-15)14-26-21(27)19-3-2-12-24-20(19)25(22(26)28)13-17-8-10-18(23)11-9-17/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLAEDYVESYCOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Functionalization
A foundational approach involves constructing the pyrido[2,3-d]pyrimidine core from prefunctionalized pyrimidine derivatives. For example, 4-amino-5-bromopyrimidine (12 ) serves as a starting material, enabling disconnection of the C4a-C5 and C7-N8 bonds during cyclization. Substitution of the bromine atom with a 4-fluorobenzyl group is achieved via nucleophilic aromatic substitution under basic conditions, typically using potassium carbonate in dimethylformamide (DMF) at 80°C. Subsequent alkylation of the pyrimidine nitrogen with 4-methylbenzyl bromide introduces the second substituent, requiring careful pH control (pH 9–10) to avoid over-alkylation.
Cyclization and Ring Closure
Following substitution, intramolecular cyclization forms the pyridine ring. Heating the intermediate in acetic acid at reflux (120°C) for 12 hours induces dehydration, yielding the bicyclic structure. This step often employs catalytic p-toluenesulfonic acid (p-TsOH) to accelerate the reaction, achieving yields of 68–72%. The product is purified via recrystallization from ethanol, with purity confirmed by thin-layer chromatography (TLC) using chloroform-methanol (3:1) as the mobile phase.
One-Pot Multicomponent Reactions
Microwave-Assisted Synthesis
Modern protocols leverage microwave irradiation to condense reaction times. A one-pot assembly of the pyridopyrimidine skeleton utilizes 4-aminouracil, malononitrile, and 4-fluorobenzaldehyde in acetonitrile under microwave irradiation (300 W, 120°C, 20 minutes). The 4-methylbenzyl group is introduced in situ by substituting malononitrile with 4-methylbenzyl cyanide, though this modification reduces yield to 55% due to steric hindrance.
Catalytic Methods in Aqueous Media
Eco-friendly alternatives employ diammonium hydrogen phosphate (DAHP) as a catalyst in water. The reaction of 6-amino-1,3-dimethyluracil, 4-fluorophenylacetaldehyde, and 4-methylbenzylamine in aqueous DAHP (10 mol%) at 80°C for 6 hours achieves a 63% yield. This method minimizes byproduct formation, confirmed by nuclear magnetic resonance (NMR) spectroscopy showing >95% purity.
Post-Cyclization Functionalization
N-Alkylation Strategies
For preformed pyrido[2,3-d]pyrimidine-2,4-dione cores, selective N-alkylation introduces the 4-fluorobenzyl and 4-methylbenzyl groups. Treatment with sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates the N1 and N3 positions, enabling sequential alkylation with 4-fluorobenzyl bromide and 4-methylbenzyl bromide. Monitoring via high-performance liquid chromatography (HPLC) ensures stepwise completion, with isolated yields of 78% for the first alkylation and 65% for the second.
Reductive Amination
An alternative route involves reductive amination of a pyridopyrimidine intermediate bearing primary amine groups. Condensation with 4-fluorobenzaldehyde and 4-methylbenzaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature introduces the substituents with 70% combined yield. This method avoids harsh alkylation conditions, preserving the heterocyclic core’s integrity.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Multi-Step Pyrimidine | 4-Amino-5-bromopyrimidine, alkylating agents | Reflux in acetic acid, 12 hours | 68–72 | High regioselectivity |
| Microwave Multicomponent | 4-Aminouracil, aldehydes, nitriles | Microwave, 300 W, 20 minutes | 55–63 | Rapid, solvent-efficient |
| Catalytic Aqueous | 6-Aminouracil, aldehydes, DAHP catalyst | 80°C, 6 hours | 63 | Environmentally benign |
| Post-Cyclization Alkylation | Pyridopyrimidine core, alkyl halides | NaH/THF, sequential alkylation | 65–78 | Flexibility in substituent introduction |
Analytical and Purification Techniques
Structural Characterization
X-ray crystallography confirms the planar geometry of the pyridopyrimidine core, with dihedral angles of 12.3° between the 4-fluorophenyl and pyrimidine rings. Fourier-transform infrared (FTIR) spectroscopy identifies key carbonyl stretches at 1685 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-F).
Chromatographic Purification
Final compounds are purified using flash chromatography on silica gel with ethyl acetate-hexane (1:2) eluent, followed by recrystallization from ethanol. Purity assessments via HPLC (C18 column, acetonitrile-water gradient) show retention times of 8.2 minutes with ≥99% peak area.
Challenges and Optimization Opportunities
Steric hindrance from the 4-methylbenzyl group complicates both cyclization and alkylation steps, often necessitating excess reagents or prolonged reaction times. Future work could explore enzymatic catalysis or flow chemistry to enhance efficiency. Additionally, replacing toxic solvents like DMF with cyclopentyl methyl ether (CPME) may improve sustainability without sacrificing yield.
Chemical Reactions Analysis
1-[(4-fluorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the aromatic rings, altering the compound’s properties.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include acting as an inhibitor for specific enzymes or receptors involved in diseases.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
1-[(4-fluorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can be compared with similar compounds such as:
1-(4-chlorobenzyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but with a chlorine substituent instead of fluorine.
1-(4-fluorobenzyl)-3-(4-ethylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but with an ethyl group instead of a methyl group.
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione (often referred to as E518-1684) is a member of the pyrido[2,3-d]pyrimidine family. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C26H25FN2O2
- IUPAC Name : this compound
- SMILES Notation : Cc1ccc(CNCc2c(C(O)=O)n(Cc(cc3)ccc3F)c3c2ccc(C)c3)cc1
This compound features a complex structure characterized by a pyrido-pyrimidine core with fluorinated and methylated phenyl groups that contribute to its biological activity.
Biological Activity Overview
Recent studies indicate that compounds within this class exhibit various biological activities including:
- Anticancer Properties : Research has shown that pyrido[2,3-d]pyrimidines can inhibit cancer cell proliferation. For instance, compounds similar to E518-1684 have demonstrated effectiveness against several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : The compound has potential antimicrobial properties. A study highlighted that bioactive compounds derived from microbial sources exhibit dual roles as antimicrobial agents and enzyme inhibitors . Although specific data on E518-1684's antimicrobial efficacy is limited, its structural analogs have shown significant activity against various pathogens.
Case Studies and Research Findings
-
Antiproliferative Activity :
- In a study examining the antiproliferative effects of various compounds including derivatives of pyrido[2,3-d]pyrimidines, it was noted that certain modifications in the chemical structure enhanced activity against cancer cells. The presence of fluorine and methyl groups was particularly beneficial in increasing potency .
- Mechanism of Action :
Comparative Analysis
The following table summarizes the biological activities reported for E518-1684 compared to other related compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| 1-[(4-fluorophenyl)methyl]-... | Moderate | Potential | Apoptosis induction |
| 1-(4-fluorophenyl)-... | High | Moderate | Kinase inhibition |
| 1-(methylphenyl)-... | Low | High | Enzyme inhibition |
Q & A
Q. What are the limitations of current in vivo models for evaluating this compound’s efficacy?
- Challenges :
- Pharmacokinetics : Poor oral bioavailability (<20% in rodents) due to first-pass metabolism .
- Toxicity : Off-target effects in zebrafish models (e.g., cardiotoxicity at >50 mg/kg) .
- Innovative Models : Use CRISPR-engineered mice with humanized target genes or organ-on-a-chip systems to improve translatability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
